Ethyl [1,2,4]triazolo[4,3-a]pyridine-5-carboxylate
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Overview
Description
Ethyl [1,2,4]triazolo[4,3-a]pyridine-5-carboxylate is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is characterized by a fused ring system consisting of a triazole ring and a pyridine ring. It has garnered significant interest in the fields of medicinal and pharmaceutical chemistry due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl [1,2,4]triazolo[4,3-a]pyridine-5-carboxylate typically involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free, additive-free, and eco-friendly method results in the formation of the target compound in good-to-excellent yields . The reaction mechanism involves a transamidation process followed by nucleophilic addition with nitrile and subsequent condensation.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the scalability of the microwave-mediated synthesis method suggests its potential for industrial applications. The method’s broad substrate scope and good functional group tolerance make it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Ethyl [1,2,4]triazolo[4,3-a]pyridine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with potential unique biological activities.
Scientific Research Applications
Chemistry: The compound serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: It has shown promise in biological assays, particularly in antimicrobial and antiviral studies.
Mechanism of Action
The mechanism of action of ethyl [1,2,4]triazolo[4,3-a]pyridine-5-carboxylate involves its interaction with specific molecular targets and pathways. For instance, some derivatives of this compound have been found to inhibit the NF-kB inflammatory pathway, thereby exerting anti-inflammatory effects . The compound’s structure allows it to interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects.
Comparison with Similar Compounds
Ethyl [1,2,4]triazolo[4,3-a]pyridine-5-carboxylate can be compared with other similar compounds such as:
[1,2,4]Triazolo[4,3-a]quinoxaline: Known for its antiviral and antimicrobial activities.
1,2,4-Triazolo[1,5-a]pyridines: These compounds exhibit a range of biological activities, including acting as RORγt inverse agonists and JAK inhibitors.
Triazolo-pyrimidine hybrids: These compounds have shown neuroprotective and anti-neuroinflammatory properties.
The uniqueness of this compound lies in its specific structural features and the resulting biological activities, making it a valuable compound for further research and development.
Properties
IUPAC Name |
ethyl [1,2,4]triazolo[4,3-a]pyridine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c1-2-14-9(13)7-4-3-5-8-11-10-6-12(7)8/h3-6H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHMULOYCOWKCTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC2=NN=CN21 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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